molecular formula C14H11ClN4O2 B2584789 Methyl 7-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1443278-84-9

Methyl 7-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B2584789
CAS No.: 1443278-84-9
M. Wt: 302.72
InChI Key: GPMGWNNFAFBRMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a triazolopyrimidine derivative characterized by a methyl ester group at position 2, a methyl group at position 5, and a 4-chlorophenyl substituent at position 7 (Figure 1). This compound belongs to a class of heterocyclic molecules widely studied for their diverse pharmacological and agrochemical applications, including antimicrobial, antiparasitic, and antitumor activities . Its synthesis typically involves cyclocondensation of substituted triazole precursors with diketones, followed by functionalization at specific positions . The presence of the 4-chlorophenyl group enhances lipophilicity and binding affinity to biological targets, while the methyl ester at position 2 provides a handle for further derivatization .

Properties

IUPAC Name

methyl 7-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2/c1-8-7-11(9-3-5-10(15)6-4-9)19-14(16-8)17-12(18-19)13(20)21-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMGWNNFAFBRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)C3=CC=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and case studies.

The compound belongs to the class of triazolopyrimidines, which have been explored for various pharmacological applications, including antimicrobial, anti-inflammatory, and antitumor activities. The presence of the chlorophenyl and methyl groups in its structure contributes to its unique biological properties.

2. Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the triazole ring followed by carboxylation to yield the final product.

3.1 Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound showed an MIC value of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli, indicating strong antibacterial properties .

3.2 Anti-inflammatory Effects

In vitro studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit cyclooxygenase-2 (COX-2) activity effectively:

  • IC50 Values : Compounds similar in structure reported IC50 values around 0.04 μmol against COX-2 . This suggests that this compound may also exhibit comparable anti-inflammatory effects.

3.3 Antitumor Activity

The compound has also been evaluated for its potential antitumor activity. Preliminary results indicate that it may induce apoptosis in cancer cell lines through mechanisms involving DNA damage response pathways.

4. Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features:

Structural FeatureInfluence on Activity
Chlorophenyl GroupEnhances lipophilicity and binding affinity to target sites
Methyl SubstituentMay improve metabolic stability
Triazole RingEssential for biological activity

5. Case Studies

Several case studies have reported on the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A derivative of triazolopyrimidine was evaluated in a clinical trial for treating bacterial infections resistant to standard antibiotics, showing promising results in reducing infection rates.
  • Case Study 2 : In a preclinical model of inflammation, a related compound demonstrated significant reduction in edema and pain levels compared to control treatments.

6. Conclusion

This compound exhibits a range of biological activities that warrant further investigation. Its potential as an antimicrobial and anti-inflammatory agent positions it as a candidate for future drug development efforts.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The synthesis of derivatives based on the triazolo[1,5-a]pyrimidine scaffold has been linked to promising cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies : A series of derivatives were evaluated for their cytotoxicity against MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. Notably, certain derivatives exhibited IC50 values significantly lower than that of doxorubicin, a commonly used chemotherapeutic agent. For instance, one derivative showed an IC50 of 14.5 µM against MCF-7 cells, indicating strong anticancer potential .
  • Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit key proteins involved in cancer progression, such as EGFR and PI3K. This insight is crucial for understanding their mechanism and guiding further modifications to enhance efficacy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of triazolo[1,5-a]pyrimidines can exhibit significant antibacterial and antifungal activities.

  • Synthesis and Evaluation : Derivatives synthesized from methyl 7-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate have been tested against various microbial strains. The results demonstrate varying degrees of effectiveness, with some compounds showing potent activity against resistant bacterial strains .

Pharmacokinetic Studies

Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent.

  • ADME Properties : In silico studies assessing Absorption, Distribution, Metabolism, and Excretion (ADME) properties indicate that certain derivatives possess favorable profiles for oral bioavailability and metabolic stability. These findings are critical for advancing compounds into clinical trials .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the triazolo[1,5-a]pyrimidine core can significantly influence biological activity.

  • Substituent Effects : Variations in substituents at specific positions on the triazole ring have been shown to enhance or diminish cytotoxic effects. For example, compounds with larger lipophilic groups at the 2-position demonstrated improved activity against MCF-7 cells compared to those with smaller or hydrophilic groups .

Data Summary Table

Property Observation
Cytotoxicity (IC50) MCF-7: 14.5 µM; HCT-116: 57.01 µM; PC-3: 25.23 µM
Antimicrobial Activity Effective against resistant strains
ADME Properties Favorable oral bioavailability
Key Targets in Cancer EGFR and PI3K inhibition

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name R2 Substituent R5 Substituent R7 Substituent Molecular Formula Molecular Weight Key Properties/Activity Reference
Target Compound Methyl ester Methyl 4-Chlorophenyl C₁₅H₁₂ClN₄O₂ 324.73 g/mol Synthetic intermediate
7-Chloro-5-(4-chlorophenyl)-triazolopyrimidine Chlorine 4-Chlorophenyl Hydrogen C₁₁H₆Cl₂N₄ 289.10 g/mol Antitubercular agent
Compound 97 () 2-Aminoethyl Methyl N-(4-Chlorophenyl)amino C₁₆H₁₇ClN₆ 340.80 g/mol Antiplasmodial activity
Compound 98 () Methanol Methyl N-(4-Chlorophenyl)amino C₁₄H₁₃ClN₅O 326.74 g/mol Moderate solubility
Methyl 7-chloro-5-propyl-triazolopyrimidine-2-carboxylate Methyl ester Propyl Chlorine C₁₀H₁₁ClN₄O₂ 254.67 g/mol Herbicide precursor
7-Amino-2-(4-chlorophenyl)-triazolopyrimidin-5-one 4-Chlorophenyl Hydrogen Amino C₁₁H₈ClN₅O 261.67 g/mol Antioxidant activity

Key Observations :

Substituent Effects: The methyl ester at R2 in the target compound contrasts with chlorine (e.g., in ) or aminoethyl groups (), which influence polarity and reactivity. Esters are more amenable to hydrolysis than halides or amines . Methyl at R5 provides steric bulk without significantly altering electronic properties, unlike propyl (), which increases hydrophobicity .

Biological Relevance: Compounds with N-(4-chlorophenyl)amino at R7 () exhibit antiplasmodial activity, suggesting the 4-chlorophenyl moiety is critical for targeting Plasmodium falciparum . Chlorine at R7 () correlates with antitubercular efficacy, likely due to enhanced membrane permeability . The target compound’s methyl ester may serve as a prodrug, as esters are often metabolized to carboxylic acids in vivo .

Physicochemical Properties

  • The target compound’s logP (estimated 3.2) is higher than amino-substituted derivatives (e.g., Compound 97: logP ~2.1) due to the 4-chlorophenyl group, favoring membrane penetration .
  • Solubility: Methyl esters (e.g., target compound) exhibit lower aqueous solubility than hydroxyl or amino derivatives, necessitating formulation optimization .

Q & A

Q. What are the standard synthetic protocols for Methyl 7-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate?

A widely used method involves a multicomponent reaction under reflux conditions. For example, a mixture of 3-amino-1,2,4-triazole (1 mmol), substituted aldehydes (e.g., 4-chlorobenzaldehyde), and a cyanoacetyl derivative (1 mmol) in dimethylformamide (DMF) is heated at 120°C for 10–12 hours with triethylamine (0.5 mmol) as a catalyst. The product is purified via recrystallization from ethanol/DMF (1:1 v/v) . Alternative protocols using molten-state TMDP (tetramethylenediamine piperazine) as an additive have also been reported, though TMDP’s toxicity requires careful handling .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

  • NMR spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., chlorophenyl and methyl groups) and aromatic proton environments .
  • IR spectroscopy : Identification of functional groups like carboxylate esters (C=O stretch at ~1700 cm⁻¹) and triazole rings .
  • Mass spectrometry (MS) : Molecular ion peaks to confirm the molecular formula (e.g., [M+H]+ or [M+Na]+) .
  • X-ray crystallography : For unambiguous structural determination, particularly to resolve ambiguities in regiochemistry .

Q. How can researchers ensure reproducibility in synthesis protocols?

Standardize reaction conditions (solvent, temperature, catalyst ratio) and validate purity via HPLC or TLC. For example, specifies monitoring reactions by TLC (hexane/ethyl acetate 3:1) until starting materials are consumed. Recrystallization solvents (e.g., ethanol/DMF) must be rigorously dried to avoid hydrate formation .

Advanced Research Questions

Q. How can reaction yields be optimized for triazolopyrimidine derivatives?

  • Catalyst selection : Compare TMDP (tetramethylenediamine piperazine) with piperidine. TMDP offers higher yields but requires toxicity mitigation (e.g., fume hood use) .
  • Solvent systems : Polar aprotic solvents like DMF enhance reactivity, while ethanol/water mixtures reduce side reactions .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, improving efficiency .

Q. How to resolve contradictions in reported spectral data for structurally similar compounds?

  • Cross-validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations) .
  • Crystallographic analysis : Use single-crystal X-ray diffraction to confirm bond lengths/angles and substituent orientations .
  • Solvent effects : Re-run spectra in deuterated solvents matching literature conditions to minimize solvent-induced shifts .

Q. What strategies are recommended for designing bioactivity studies on this compound?

  • Target selection : Prioritize enzymes linked to triazolopyrimidine activity (e.g., kinase inhibitors, antimicrobial targets) .
  • Assay design : Use fluorescence-based enzyme inhibition assays (e.g., ATP-binding pocket studies) with positive controls like staurosporine .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying substituents on the chlorophenyl or carboxylate groups) to identify critical pharmacophores .

Q. How to address challenges in crystallizing triazolopyrimidine derivatives for structural studies?

  • Solvent screening : Test high-polarity solvents (e.g., methanol, DMSO) and slow evaporation techniques .
  • Co-crystallization : Add small-molecule additives (e.g., crown ethers) to stabilize crystal lattices .
  • Temperature gradients : Gradual cooling from 80°C to room temperature promotes nucleation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.